

An In-depth Technical Guide to 3-Acetylbenzaldehyde (CAS: 41908-11-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetylbenzaldehyde

Cat. No.: B1583000

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylbenzaldehyde, also known by its synonym 3-formylacetophenone, is an aromatic organic compound featuring both an aldehyde and a ketone functional group. Its unique bifunctional nature makes it a versatile building block in organic synthesis, particularly in the preparation of more complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and known biological significance, with a focus on its potential applications in drug discovery and development.

Physicochemical Properties

3-Acetylbenzaldehyde is a solid at room temperature with a pale yellow appearance. It is moderately soluble in common organic solvents such as ethanol and ether, but exhibits limited solubility in water.^[1] A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	41908-11-6	[2]
Molecular Formula	C ₉ H ₈ O ₂	[1]
Molecular Weight	148.16 g/mol	[2]
Appearance	Solid	
Melting Point	51-55 °C	
Boiling Point	>230 °F (>110 °C)	[3]
Solubility	Moderately soluble in ethanol and ether; limited solubility in water.	[1]
SMILES	CC(=O)c1ccccc(c1)C=O	[1]
InChI Key	QVN FUJVNB RCK NJ- UHFFFAOYSA-N	[1]

Spectroscopic Data

The structural features of **3-Acetylbenzaldehyde** can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-Acetylbenzaldehyde** would be expected to show characteristic signals for the aromatic protons, the aldehydic proton, and the methyl protons of the acetyl group. The aromatic protons would appear as a complex multiplet in the aromatic region. The aldehydic proton would be a singlet in the downfield region, typically around 9-10 ppm. The methyl protons of the acetyl group would appear as a singlet further upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. Key resonances would include two signals for the carbonyl carbons (one for the aldehyde and one for the ketone),

signals for the aromatic carbons, and a signal for the methyl carbon. The carbonyl carbons are typically found in the most downfield region of the spectrum (190-220 ppm).[4][5]

Infrared (IR) Spectroscopy

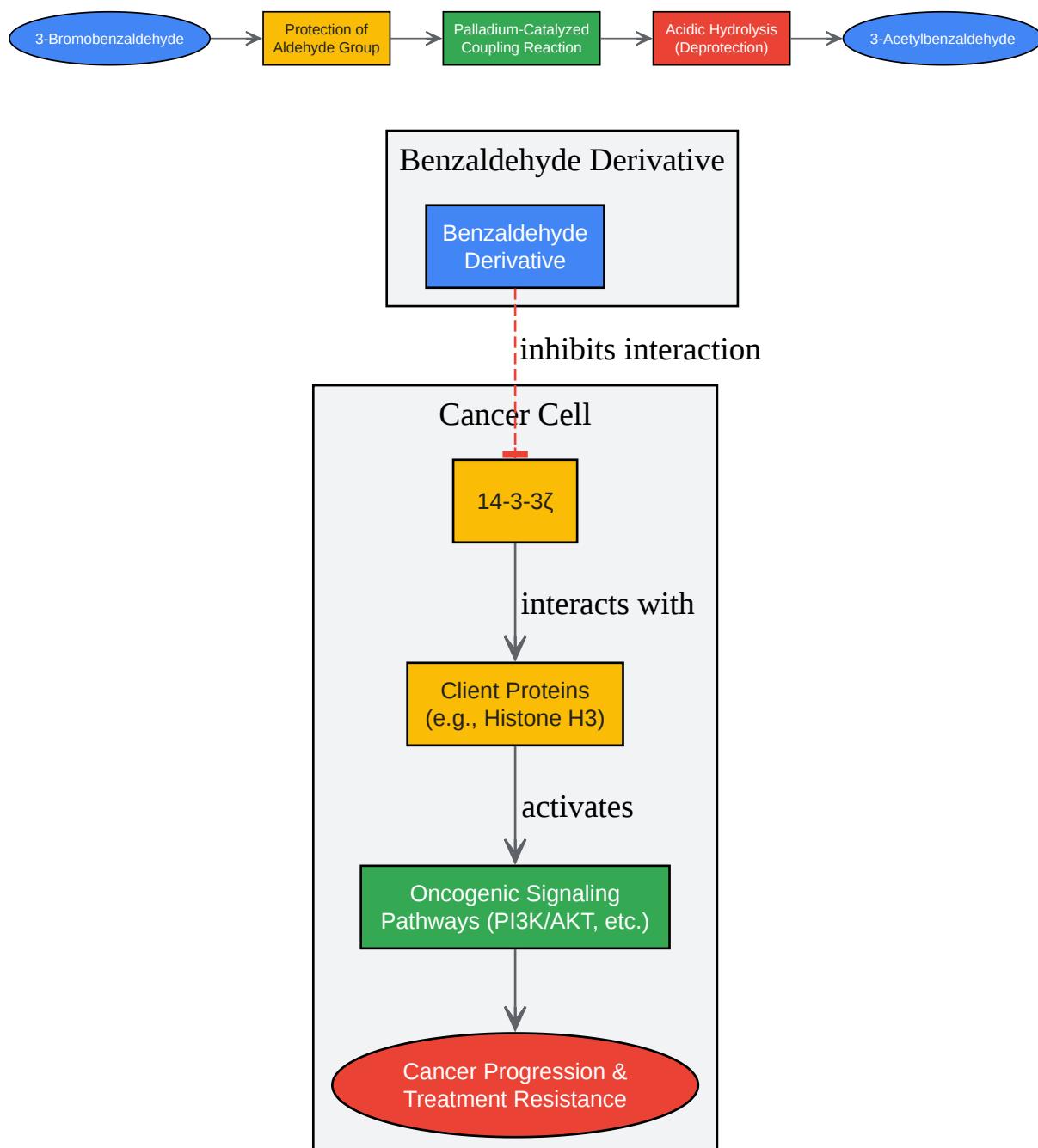
The IR spectrum of **3-Acetylbenzaldehyde** is characterized by the presence of strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde and ketone groups.[6] Aromatic C-H and C=C stretching vibrations would also be present.[6][7]

- C=O Stretch (Ketone): A strong absorption band is expected around 1685 cm^{-1} .
- C=O Stretch (Aldehyde): Another strong absorption band is expected around 1705 cm^{-1} .[8]
- C-H Stretch (Aldehyde): Characteristic peaks are expected around 2720 and 2820 cm^{-1} .[9]
- Aromatic C=C Stretch: Medium absorptions are expected in the 1440 - 1625 cm^{-1} region.[7]

Mass Spectrometry

In mass spectrometry, **3-Acetylbenzaldehyde** would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the formyl (-CHO) and acetyl (-COCH₃) groups, leading to characteristic fragment ions. Common fragmentation patterns for aromatic aldehydes and ketones include the formation of acylium ions.[3][10]

Synthesis and Reactivity


Synthesis

The synthesis of **3-Acetylbenzaldehyde** can be challenging due to the meta-directing nature of the acetyl group and the ortho-, para-directing nature of a protected aldehyde group in electrophilic aromatic substitution reactions. A common strategy involves starting with a pre-functionalized benzene ring. One plausible synthetic route is the palladium-catalyzed coupling of 3-bromobenzaldehyde with an acetylating agent.

Experimental Protocol: Synthesis from 3-Bromobenzaldehyde (Illustrative)

This protocol is a general illustration of a potential synthetic route and may require optimization.

- Protection of the Aldehyde: The aldehyde group of 3-bromobenzaldehyde is first protected to prevent unwanted side reactions. This can be achieved by reacting it with ethylene glycol in the presence of an acid catalyst to form a dioxolane.
- Coupling Reaction: The resulting protected 3-bromobenzaldehyde derivative can then undergo a palladium-catalyzed cross-coupling reaction. For instance, a Stille coupling with tributyl(1-ethoxyvinyl)tin or a Suzuki coupling with an appropriate acetyl-bearing boronic acid derivative could introduce the acetyl group at the 3-position.
- Deprotection: The protecting group is then removed by acidic hydrolysis to regenerate the aldehyde functionality, yielding **3-Acetylbenzaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 3-Acetylbenzaldehyde | C9H8O2 | CID 643436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis routes of 3-Bromobenzaldehyde [benchchem.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Acetylbenzaldehyde (CAS: 41908-11-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583000#3-acetylbenzaldehyde-cas-number-41908-11-6-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com